molecular formula C16H15N3OS B2409597 3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile CAS No. 339278-41-0

3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile

Cat. No.: B2409597
CAS No.: 339278-41-0
M. Wt: 297.38
InChI Key: CATLPLFHSSUABS-ZZXKWVIFSA-N
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Description

3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile is an organic compound that features a pyrimidine ring substituted with a 4-methoxyphenyl group and a sulfanylpropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile typically involves a multi-step process. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions tailored for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-20-15-7-4-13(5-8-15)3-6-14-9-11-18-16(19-14)21-12-2-10-17/h3-9,11H,2,12H2,1H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATLPLFHSSUABS-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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